molecular formula C10H13ClO2 B13572625 3-(4-Chloro-3-methoxyphenyl)propan-1-ol

3-(4-Chloro-3-methoxyphenyl)propan-1-ol

Cat. No.: B13572625
M. Wt: 200.66 g/mol
InChI Key: YVSDTWNLMMSUKO-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxyphenyl)propan-1-ol typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxyphenyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or carboxylic acid.

    Reduction: Further reduction to the corresponding alkane.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-3-methoxyphenyl)propan-1-one or 3-(4-Chloro-3-methoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(4-Chloro-3-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chloro-3-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propan-1-ol: Lacks the chloro group, which can affect its reactivity and applications.

    3-(4-Chlorophenyl)propan-1-ol: Lacks the methoxy group, leading to different chemical properties and uses.

Uniqueness

3-(4-Chloro-3-methoxyphenyl)propan-1-ol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

3-(4-chloro-3-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13ClO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3

InChI Key

YVSDTWNLMMSUKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)Cl

Origin of Product

United States

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